![molecular formula C15H13N5O B2501897 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 451462-44-5](/img/structure/B2501897.png)
5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
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Description
“5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that contains a 1,2,3-triazole moiety . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Molecular Structure Analysis
The molecular formula of “5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is C10H11N5O . The structure of this compound may be viewed using Java or Javascript .
Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .
Scientific Research Applications
- Antiepileptic Agents : Researchers have explored the synthesis of 5-amino-1,2,3-triazole-4-carboxamide derivatives for their potential as antiepileptic agents. These compounds exhibit promising activity and may contribute to the development of new treatments .
- Calcium Channel Blockers : Carboxyamidotriazole, a derivative of 5-amino-1,2,3-triazole-4-carboxamide, acts as a calcium channel blocker. It shows potential in combating cancer by interfering with calcium signaling pathways .
- Complex 3D Networks : Salts of 5-amino-1,2,3-triazole-4-carboxamide form extensive hydrogen bonding interactions, leading to complex 3D networks. These networks contribute to high density, insensitivity, and thermal stability .
- CuAAC Reaction : The copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes (known as the “click reaction”) revolutionized triazole synthesis. 5-amino-1,2,3-triazole-4-carboxamide derivatives can be efficiently synthesized using this method .
- Researchers have synthesized all eight possible chiral derivatives of a triazole monomer via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These chiral 1,2,3-triazoles have applications in asymmetric synthesis and materials science .
- 5-amino-1,2,3-triazole-4-carboxamide derivatives have been investigated as organelle-specific perturbants in cellular studies, including human embryonic kidney cells (HEK293T) .
Medicinal Chemistry and Drug Development
Materials Science and Coordination Chemistry
Organic Synthesis and Click Chemistry
Chiral Triazoles
Biological Perturbants
Biochemical Assays and Screening
properties
IUPAC Name |
5-amino-N,1-diphenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-13(15(21)17-11-7-3-1-4-8-11)18-19-20(14)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISAYSFLADZYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide |
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